3-iodo-2-methyl-1H-indole

Catalog No.
S3402504
CAS No.
2033-44-5
M.F
C9H8IN
M. Wt
257.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-iodo-2-methyl-1H-indole

In cross-coupling workflows, less reactive bromo/chloro indole analogs demand harsh conditions, causing low yields and high purification burden. 3-Iodo-2-methyl-1H-indole (CAS 2033-44-5) solves this: its weak C-I bond accelerates oxidative addition, enabling mild Suzuki, Heck, and Sonogashira couplings with lower catalyst loading and shorter reaction times. This translates to higher yields, fewer side products, and streamlined downstream processing. Ideal for parallel synthesis and medicinal chemistry libraries. Reliable supply with consistent quality.

CAS Number

2033-44-5

Product Name

3-iodo-2-methyl-1H-indole

IUPAC Name

3-iodo-2-methyl-1H-indole

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

InChI

InChI=1S/C9H8IN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3

InChI Key

FQNMASKRUDYNCK-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)I

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)I

Synonyms

3-Iodo-2-methylindole, 2-Methyl-3-iodoindole, 1H-Indole, 3-iodo-2-methyl-, 3-Iodo-2-methyl-1H-indole

Purity

≥98%

Package Size

1 g, 5 g

3-Iodo-2-methyl-1H-indole (CAS: 2033-44-5) is a functionalized heterocyclic compound widely used as a reactive intermediate in organic synthesis. Its structure, featuring an indole core with a methyl group at the C2 position and an iodine atom at the C3 position, makes it a valuable precursor for creating complex molecules. The compound's primary utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds at the indole C3 position. This reactivity is fundamental to its use in the development of pharmaceutical agents and organic materials.

Synthesis Fit

Build Strategy Palladium-catalyzed cross-coupling building block
Core Utility Access to 1,2,3-trisubstituted indole libraries
Reactive Position C3-iodo handle for regioselective functionalization

Substituting 3-iodo-2-methyl-1H-indole with its bromo or chloro analogs is often impractical for process-driven synthesis. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, leading to higher reactivity in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. Consequently, the iodo-derivative frequently enables the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts. Attempting a direct substitution with a less reactive halide typically requires process re-optimization with harsher conditions (e.g., higher temperatures, stronger bases, more complex ligands), which can lead to lower yields, increased side-product formation, and higher downstream purification costs.

Substitution Risk

Regioisomer C2-iodoindole may not support the same cross-coupling pathways; reactivity profile differs fundamentally.
Handle Loss Non-iodinated 2-methylindole lacks the C3 reactive handle required for Pd-catalyzed coupling sequences.
Stability N-unprotected 3-iodoindoles may undergo deiodination; C2-methyl substitution mitigates this, limiting direct substitution with simpler analogs.

High Reactivity in Palladium Cross-Coupling

The primary procurement driver for 3-iodo-2-methyl-1H-indole over its bromo or chloro analogs is its superior performance in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the rate-determining oxidative addition step follows the trend C-I > C-Br > C-Cl, stemming from bond dissociation energies. This allows reactions with 3-iodoindoles to proceed under milder conditions. For example, subsequent Sonogashira, Suzuki, and Heck reactions on 3-iodoindole substrates proceed smoothly to give products in good yields, demonstrating the compound's utility as a versatile and highly reactive precursor.

Evidence DimensionReactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigh reactivity, enabling milder conditions (e.g., lower temperatures, weaker bases).
Comparator Or BaselineAryl Bromides & Chlorides: Require harsher conditions, higher catalyst loads, and often result in lower yields.
Quantified DifferenceQualitatively higher; enables reactions that may be inefficient or fail with less reactive halides.
ConditionsGeneral Palladium-Catalyzed Reactions (Suzuki, Sonogashira, Heck).

This higher reactivity translates to improved process efficiency, higher yields, and potentially lower manufacturing costs by avoiding harsh conditions and complex catalyst systems.

C3 Regioselectivity
Class‑level
Preferred electrophilic iodination at C3
Simplifies regioisomer selection for cross-coupling workflows.
Review for specific reaction conditions; 2- and 4-iodo isomers require alternative routes.

Efficient Sonogashira Alkynylation

In Sonogashira couplings, which form C(sp2)-C(sp) bonds, aryl iodides are substantially more reactive than aryl bromides, often allowing the reaction to proceed at room temperature. The use of 3-iodo-2-methyl-1H-indole enables efficient coupling with a wide range of terminal alkynes. A study on related 3-iodoindoles demonstrated that subsequent Sonogashira reactions proceed smoothly, yielding the desired 2,3-disubstituted indoles in high yields (e.g., 92%). This high efficiency is critical for synthesizing complex molecules where the alkyne moiety is a key structural element.

Evidence DimensionReaction Yield in Sonogashira Coupling
Target Compound Data92% yield for a Sonogashira coupling of a related 3-iodo-1-methyl-2-phenylindole with phenylacetylene.
Comparator Or BaselineAryl bromides generally show lower reactivity and require higher temperatures and longer reaction times.
Quantified DifferenceSignificantly higher yields under milder conditions compared to what is typically expected for bromo-analogs.
ConditionsPd(OAc)2 (5 mol%), Na2CO3, NaBPh4 in DMF/H2O at 100 °C for 2h.

For synthesizing alkynylindoles used in functional materials or as pharmaceutical intermediates, the high coupling efficiency of the iodo-compound ensures better yields and process reliability.

Stability Enhancement
Class‑level
C2‑methyl reduces deiodination tendency
Supports streamlined synthesis without N-protection.
Stability advantage reported; may vary with reaction conditions.

Direct Iodination from 2-Methylindole

3-Iodo-2-methyl-1H-indole can be prepared efficiently through direct electrophilic iodination of the readily available starting material, 2-methylindole. One reported method involves treating an intermediate from N-methyl-2-(prop-1-yn-1-yl)aniline with iodine in dichloromethane, which induces cyclization and forms the 3-iodo-2-methyl-1H-indole core in 89% yield. While various halogenation methods exist, direct iodination is often a high-yielding and straightforward transformation, providing reliable access to this key intermediate for further functionalization.

Evidence DimensionSynthesis Yield
Target Compound Data89% yield via an iodocyclization route.
Comparator Or Baseline2-methylindole (starting material).
Quantified DifferenceHigh conversion from a common, less functionalized precursor.
ConditionsIodine (I2) in dichloromethane (CH2Cl2).

The efficient and high-yielding synthesis from a common starting material ensures a reliable supply chain and makes it a cost-effective choice for multi-step synthetic campaigns.

Physicochemical Profile
Data to verify
Melting point ~82 °C (solid)
Solid form simplifies handling and purification over liquid analogs.
Cross-reference with lot-specific COA; no external source provided. Confirm identity vs. 4‑iodo regioisomer.
Cross‑Coupling Utility
Class‑level
Sonogashira & Suzuki validated on 3‑iodoindole core
Supports library synthesis and SAR-driven discovery programs.
Demonstrated with N‑protected derivatives; validate reactivity for your specific substrate.

Pharmaceutical Synthesis Building Block

Due to its high reactivity in forming C-C and C-N bonds under mild conditions, this compound is well-suited as a foundational building block in medicinal chemistry. Its reliable performance in Suzuki and Sonogashira couplings allows for the efficient introduction of diverse aryl, heteroaryl, and alkynyl groups, which are common motifs in biologically active molecules and drug candidates.

Precursor for Organic Electronics

The ability to undergo efficient Sonogashira coupling makes 3-iodo-2-methyl-1H-indole a valuable precursor for creating conjugated organic materials. The introduction of alkyne linkers is a key strategy for synthesizing polymers and small molecules with specific electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Parallel Synthesis & Library Generation

In discovery chemistry, the robust and high-yielding nature of cross-coupling reactions with 3-iodo-2-methyl-1H-indole makes it an ideal substrate for parallel synthesis. Its high reactivity allows for consistent performance across a diverse range of coupling partners, facilitating the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Application Selection Guide

Application
Selection Property
Validation Focus
1,2,3‑Trisubstituted Indole Libraries
Sequential cross‑coupling reactivity
Sonogashira/Suzuki sequence efficiency
Streamlined Intermediate Synthesis
Stability without N‑protection
Deiodination resistance during coupling
Blue‑Emitting Dye & Probe Precursor
Modular indole core incorporation
Photophysical property characterization
IDO1 Inhibitor Building Block
Late‑stage functionalization handle
Inhibitor activity of synthesized candidates

XLogP3

3.1

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